molecular formula C8H8F3N B136691 4-(2,2,2-Trifluoroethyl)aniline CAS No. 131395-17-0

4-(2,2,2-Trifluoroethyl)aniline

Cat. No. B136691
M. Wt: 175.15 g/mol
InChI Key: DALKOEVEKVKJQX-UHFFFAOYSA-N
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Description

The compound 4-(2,2,2-Trifluoroethyl)aniline is a fluorinated aniline derivative that has garnered interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoroethyl group in the para position relative to the amino group is expected to influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of fluorinated anilines, including those with trifluoroethyl groups, has been explored through various methods. For instance, a multigram scale synthesis of C-(2,2,2-trifluoroethyl)anilines was achieved from nitrophenylacetic acids, which were first converted into trifluoromethyl moieties using sulfur tetrafluoride, followed by catalytic reduction to the corresponding anilines . Other methods include the visible-light-promoted radical trifluoromethylation of free anilines using Togni

Scientific Research Applications

Silver(I)-Catalyzed N-Trifluoroethylation of Anilines

A study describes a method for the straightforward N-trifluoroethylation of anilines, using silver-catalyzed N-H insertions with 2,2,2-trifluorodiazoethane. This reaction is important for functionalizing anilines in a specific manner, suggesting potential applications in synthetic chemistry (Luo et al., 2015).

Synthesis of Isomeric C-(2,2,2-Trifluoroethyl)anilines

Research on the synthesis of isomeric C-(2,2,2-trifluoroethyl)aniline indicates its applicability in creating specific aniline derivatives, which can be used in various chemical processes (Trofymchuk et al., 2012).

Development of Nonlinear Optical Materials

A study on vibrational analysis of derivatives of aniline, including 4-chloro-3-(trifluoromethyl)aniline and similar compounds, provides insights into their potential as nonlinear optical (NLO) materials. This suggests applications in areas like photonics and optoelectronics (Revathi et al., 2017).

Poly(aniline) in Sensor Applications

Poly(aniline), a polymer related to aniline chemistry, is extensively studied for sensor applications. Its unique redox chemistry and pH-dependent properties make it suitable for creating various types of sensors (Shoji & Freund, 2001).

Iron Porphyrin-Catalyzed N-Trifluoroethylation

Iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride in aqueous solution is another significant application. This process is important for the preparation of N-trifluoroethylated anilines, which have potential uses in synthetic chemistry (Ren et al., 2021).

Safety And Hazards

The compound “4-(2,2,2-Trifluoroethyl)aniline” is considered hazardous. It has the signal word ‘Warning’ and the hazard statements H302-H319 . The precautionary statements include P305+P351+P338 .

Relevant Papers

There are several papers related to “4-(2,2,2-Trifluoroethyl)aniline” and similar compounds . These papers discuss various aspects of these compounds, including their synthesis, properties, and applications.

properties

IUPAC Name

4-(2,2,2-trifluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c9-8(10,11)5-6-1-3-7(12)4-2-6/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALKOEVEKVKJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564544
Record name 4-(2,2,2-Trifluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2,2-Trifluoroethyl)aniline

CAS RN

131395-17-0
Record name 4-(2,2,2-Trifluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,2,2-trifluoroethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Trofymchuk, AV Bezdudny, YM Pustovit, O Lukin… - …, 2012 - thieme-connect.com
Three isomers of C-(2,2,2-trifluoroethyl)aniline were prepared on a multigram scale from readily available nitrophenylacetic acids in two steps. First, the carboxy groups of the latter were …
Number of citations: 3 www.thieme-connect.com
P Jimonet, F Audiau, M Barreau… - Journal of medicinal …, 1999 - ACS Publications
Two series of analogues of riluzole, a blocker of excitatory amino acid mediated neurotransmission, have been synthesized: monosubstituted 2-benzothiazolamines and 3-substituted …
Number of citations: 297 pubs.acs.org
FX Talamas, SC Abbot, S Anand… - Journal of medicinal …, 2014 - ACS Publications
In the past few years, there have been many advances in the efforts to cure patients with hepatitis C virus (HCV). The ultimate goal of these efforts is to develop a combination therapy …
Number of citations: 39 pubs.acs.org

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